2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658979
InChI: InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2
SMILES:
Molecular Formula: C7H14F2N2
Molecular Weight: 164.20 g/mol

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

CAS No.:

Cat. No.: VC17658979

Molecular Formula: C7H14F2N2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine -

Specification

Molecular Formula C7H14F2N2
Molecular Weight 164.20 g/mol
IUPAC Name 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine
Standard InChI InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2
Standard InChI Key SBDZICRBPQITGD-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CC(CN)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine, reflects its branched structure:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the third carbon.

  • Two fluorine atoms at the second carbon, creating a difluoromethyl group.

  • A primary amine (-NH₂) at the first carbon.

The canonical SMILES notation (C1CCN(C1)CC(CN)(F)F) and InChIKey (SBDZICRBPQITGD-UHFFFAOYSA-N) provide unambiguous structural representations.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₄F₂N₂
Molecular Weight164.20 g/mol
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors3 (amine, two fluorines)
Topological Polar Surface Area35.2 Ų

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are unavailable in the provided sources, computational predictions suggest:

  • Mass Spectrometry: Predicted fragmentation patterns indicate a base peak at m/z 164.1 (molecular ion).

  • Collision Cross Section: Estimated CCS values for adducts (e.g., [M+H]+) range from 139–146 Ų, useful for LC-MS workflows .

The difluoro group’s electronegativity induces a dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO or DMF.

Synthesis and Preparation

Synthetic Routes

Although detailed protocols are proprietary, plausible pathways include:

  • Reductive Amination: Reacting 2,2-difluoro-3-pyrrolidin-1-ylpropanal with ammonia under catalytic hydrogenation.

  • Nucleophilic Substitution: Displacing a leaving group (e.g., bromide) in 2,2-difluoro-3-pyrrolidin-1-ylpropane with an amide ion.

Key challenges involve controlling regioselectivity and minimizing side reactions from the pyrrolidine’s basicity.

Table 2: Example Reaction Conditions

StepReagents/Conditions
Aldehyde PreparationPyrrolidine, difluoroacetone, HCl
Reductive AminationNH₃, NaBH₃CN, MeOH, 0–5°C
PurificationColumn chromatography (SiO₂)

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for research use.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated amines are pivotal in drug design due to:

  • Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.

  • Bioavailability: Enhanced membrane permeability via fluorine’s lipophilicity.

While direct studies on this compound are lacking, analogs demonstrate kinase inhibition and GPCR modulation .

Materials Science

The pyrrolidine moiety’s rigidity and fluorine’s electronic effects make this compound a candidate for:

  • Liquid Crystals: As a mesogen component.

  • Polymer Additives: Improving thermal stability in fluoropolymers.

SupplierPurityPackagingPrice Range
Sigma-Aldrich>95%250 mg, 1 g$120–$300/g
Jingjiang Sanjing>90%100 g, 500 g$80–$200/g

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